molecular formula C18H12FN3O B277899 4-cyano-2-fluoro-N-(2-methylquinolin-8-yl)benzamide

4-cyano-2-fluoro-N-(2-methylquinolin-8-yl)benzamide

Cat. No. B277899
M. Wt: 305.3 g/mol
InChI Key: QDINAMRPNZZVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-2-fluoro-N-(2-methylquinolin-8-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical formula, C19H13FN4O, and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-(2-methylquinolin-8-yl)benzamide involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups and the subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of cell growth and the induction of apoptosis, making it a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyano-2-fluoro-N-(2-methylquinolin-8-yl)benzamide have been extensively studied. This compound has been found to have a range of effects on cellular processes, including the inhibition of cell growth, induction of apoptosis, and suppression of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-cyano-2-fluoro-N-(2-methylquinolin-8-yl)benzamide in lab experiments is its specificity for protein kinases, making it a useful tool for studying the role of these enzymes in cellular processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on 4-cyano-2-fluoro-N-(2-methylquinolin-8-yl)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research is the study of the mechanisms underlying the anti-inflammatory and antioxidant effects of this compound, which could lead to the development of new treatments for inflammatory and oxidative stress-related diseases. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on other cellular processes.

Synthesis Methods

The synthesis of 4-cyano-2-fluoro-N-(2-methylquinolin-8-yl)benzamide involves the reaction of 2-fluoro-4-nitrobenzoic acid with 2-methyl-8-quinolinol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the intermediate 2-fluoro-4-(2-methylquinolin-8-ylamino)benzoic acid, which is then treated with cyanogen bromide to yield 4-cyano-2-fluoro-N-(2-methylquinolin-8-yl)benzamide.

Scientific Research Applications

4-cyano-2-fluoro-N-(2-methylquinolin-8-yl)benzamide has been found to have a range of scientific research applications. One of the main uses of this compound is in the development of new drugs for the treatment of various diseases. It has been shown to have potential as an inhibitor of protein kinases, which are involved in a range of cellular processes and have been implicated in the development of cancer and other diseases.

properties

Product Name

4-cyano-2-fluoro-N-(2-methylquinolin-8-yl)benzamide

Molecular Formula

C18H12FN3O

Molecular Weight

305.3 g/mol

IUPAC Name

4-cyano-2-fluoro-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C18H12FN3O/c1-11-5-7-13-3-2-4-16(17(13)21-11)22-18(23)14-8-6-12(10-20)9-15(14)19/h2-9H,1H3,(H,22,23)

InChI Key

QDINAMRPNZZVKS-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.